

# Spectroscopic Validation of 2-Fluoro-5-nitrophenylacetic Acid: A Comparative Guide

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## Compound of Interest

Compound Name: *2-Fluoro-5-nitrophenylacetic acid*

Cat. No.: *B184392*

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This guide provides a comprehensive spectroscopic analysis for the structural validation of **2-Fluoro-5-nitrophenylacetic acid**. Designed for researchers, scientists, and professionals in drug development, this document presents a comparative analysis with structurally related compounds, supported by experimental and predicted data.

## Structural and Physical Properties Comparison

The structural integrity and purity of **2-Fluoro-5-nitrophenylacetic acid** can be initially assessed by its physical properties and then confirmed through detailed spectroscopic analysis. A comparison with its isomer, a non-fluorinated analog, and a chloro-substituted analog highlights the influence of substituent position and electronegativity on these characteristics.

Property	2-Fluoro-5-nitrophenylacetic acid (Target)	5-Fluoro-2-nitrophenylacetic acid (Isomer)	2-Nitrophenylacetic acid (Non-fluorinated Analog)	2-Chloro-5-nitrobenzoic acid (Chloro Analog)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FNO <sub>4</sub>	C <sub>8</sub> H <sub>6</sub> FNO <sub>4</sub>	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	C <sub>7</sub> H <sub>4</sub> CINO <sub>4</sub>
Molecular Weight	199.14 g/mol	199.14 g/mol	181.15 g/mol	201.56 g/mol [1]
CAS Number	195609-18-8	29640-98-0	3740-52-1	2516-96-3[1]
Melting Point	149-150 °C	153-157 °C	139-142 °C	140-142 °C

## Spectroscopic Data Comparison

Spectroscopic techniques provide detailed information about the molecular structure. The following tables summarize the expected and observed data for the target compound and its alternatives.

### <sup>1</sup>H NMR Spectroscopy Data (Predicted)

Predicted chemical shifts ( $\delta$ ) in ppm relative to TMS.

Proton Assignment	2-Fluoro-5-nitrophenylacetic acid	5-Fluoro-2-nitrophenylacetic acid	2-Nitrophenylacetic acid	2-Chloro-5-nitrobenzoic acid
-CH <sub>2</sub> -	~3.8	~3.9	~4.1	N/A
Aromatic H	H-3: ~7.4 (dd)	H-3: ~7.8 (dd)	H-3: ~7.7 (m)	H-3: ~8.6 (d)
H-4: ~8.2 (ddd)	H-4: ~7.3 (ddd)	H-4: ~7.6 (m)	H-4: ~8.5 (dd)	
H-6: ~8.0 (dd)	H-6: ~7.6 (dd)	H-5: ~7.5 (m)	H-6: ~8.2 (d)	
H-6: ~8.2 (m)				
-COOH	~11.0 (s, br)	~11.0 (s, br)	~10.9 (s, br)	~13.0 (s, br)

## <sup>13</sup>C NMR Spectroscopy Data (Predicted)

Predicted chemical shifts ( $\delta$ ) in ppm.

Carbon Assignment	2-Fluoro-5-nitrophenylacetic acid	5-Fluoro-2-nitrophenylacetic acid	2-Nitrophenylacetic acid	2-Chloro-5-nitrobenzoic acid
-CH <sub>2</sub> -	~35	~35	~36	N/A
Aromatic C	C-1: ~125 (d) C-2: ~160 (d, <sup>1</sup> JCF)	C-1: ~135 (d) C-2: ~148 (d)	C-1: ~129 C-2: ~149	C-1: ~132 C-2: ~131
	C-3: ~118 (d)	C-3: ~126 (d)	C-3: ~134	C-3: ~130
	C-4: ~128 (d)	C-4: ~115 (d, <sup>2</sup> JCF)	C-4: ~129	C-4: ~125
	C-5: ~141	C-5: ~163 (d, <sup>1</sup> JCF)	C-5: ~125	C-5: ~146
	C-6: ~123 (d)	C-6: ~116 (d, <sup>2</sup> JCF)	C-6: ~134	C-6: ~140
-COOH	~171	~171	~172	~164

## <sup>19</sup>F NMR Spectroscopy Data (Predicted)

Predicted chemical shifts ( $\delta$ ) in ppm relative to CFCl<sub>3</sub>.

Compound	Predicted <sup>19</sup> F Chemical Shift
2-Fluoro-5-nitrophenylacetic acid	~ -115 to -125
5-Fluoro-2-nitrophenylacetic acid	~ -110 to -120

## Infrared (IR) Spectroscopy Data

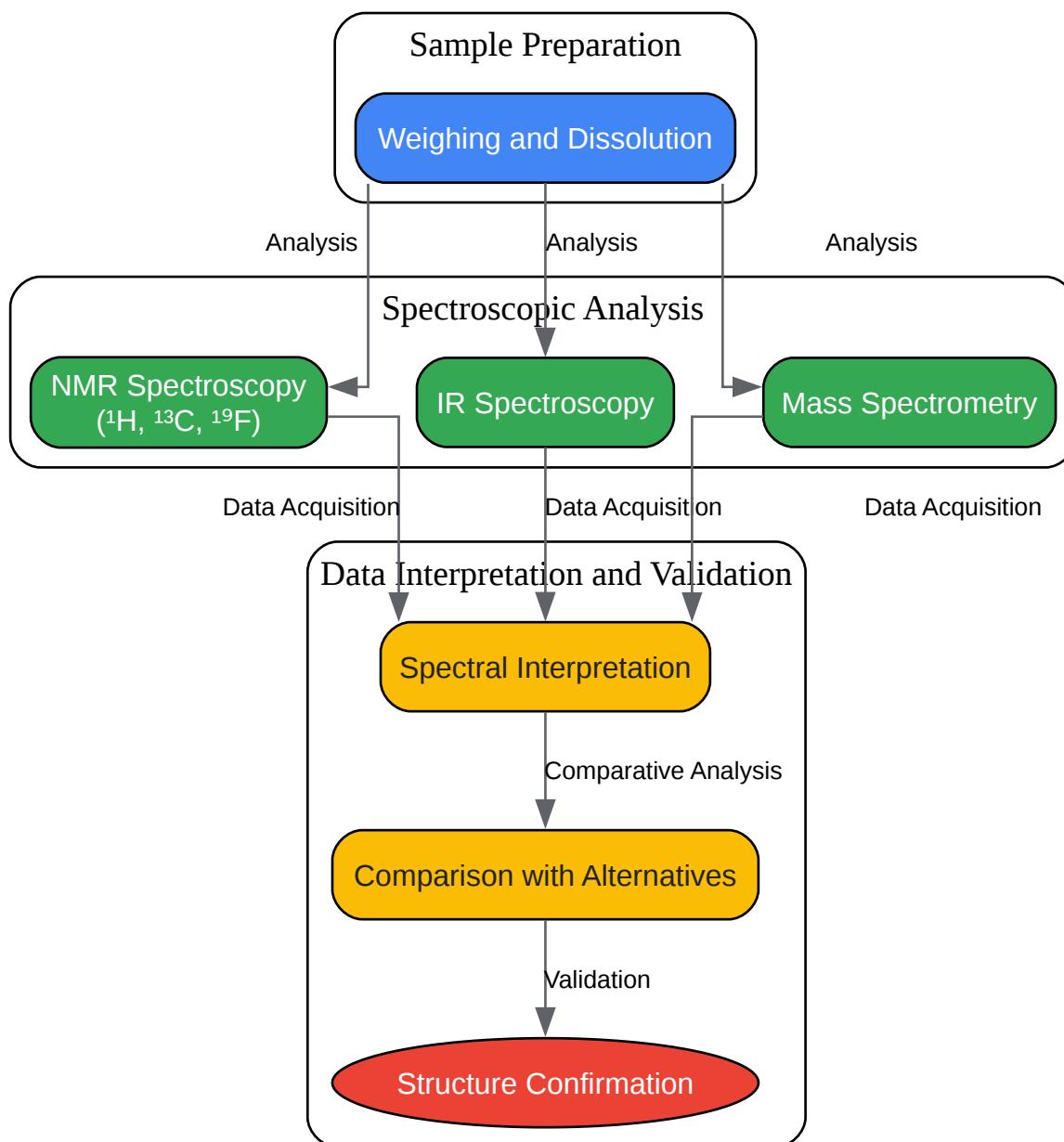
Functional Group	2-Fluoro-5-nitrophenylacetic acid (Predicted)	2-Nitrophenylacetic acid (Experimental) [2]	2-Chloro-5-nitrobenzoic acid (Experimental) [1]
O-H stretch (Carboxylic Acid)	3200-2500 cm <sup>-1</sup> (broad)	Conforms to structure	Conforms to structure
C-H stretch (Aromatic)	3100-3000 cm <sup>-1</sup>	Conforms to structure	Conforms to structure
C=O stretch (Carboxylic Acid)	~1700 cm <sup>-1</sup>	~1700 cm <sup>-1</sup>	~1700 cm <sup>-1</sup>
C=C stretch (Aromatic)	~1600, ~1475 cm <sup>-1</sup>	~1600, ~1480 cm <sup>-1</sup>	~1600, ~1470 cm <sup>-1</sup>
N-O stretch (Nitro)	~1530 cm <sup>-1</sup> (asym), ~1350 cm <sup>-1</sup> (sym)	~1520 cm <sup>-1</sup> (asym), ~1350 cm <sup>-1</sup> (sym)	~1530 cm <sup>-1</sup> (asym), ~1350 cm <sup>-1</sup> (sym)
C-F stretch	~1250 cm <sup>-1</sup>	N/A	N/A
C-Cl stretch	N/A	N/A	~740 cm <sup>-1</sup>

## Mass Spectrometry (MS) Data

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragmentation Peaks (m/z)
2-Fluoro-5-nitrophenylacetic acid	199	154 ([M-COOH] <sup>+</sup> ), 124, 108, 79
5-Fluoro-2-nitrophenylacetic acid	199	154 ([M-COOH] <sup>+</sup> ), 124, 108, 79
2-Nitrophenylacetic acid	181	136 ([M-COOH] <sup>+</sup> ), 106, 90, 78
2-Chloro-5-nitrobenzoic acid	201/203 (isotope pattern)	184/186 ([M-OH] <sup>+</sup> ), 156/158, 122, 99, 75[3]

## Experimental Workflow and Protocols

The structural validation of **2-Fluoro-5-nitrophenylacetic acid** follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses.



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Caption: Workflow for the Spectroscopic Validation of **2-Fluoro-5-nitrophenylacetic Acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.

- $^1\text{H}$  NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of  $^{13}\text{C}$ , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
- $^{19}\text{F}$  NMR: Acquire the spectrum, often using a broadband probe tuned to the fluorine frequency.  $^1\text{H}$  decoupling may be applied to simplify the spectrum. Chemical shifts are referenced to an external standard like  $\text{CFCl}_3$ .

## Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk.
- Data Acquisition: Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced through a gas chromatograph or a direct insertion probe. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

## Comparative Analysis and Conclusion

The predicted spectroscopic data for **2-Fluoro-5-nitrophenylacetic acid** is consistent with its proposed structure. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are expected to show characteristic shifts and

coupling patterns arising from the substitution on the aromatic ring. The presence of fluorine is definitively confirmed by  $^{19}\text{F}$  NMR and the observation of C-F coupling in the  $^{13}\text{C}$  NMR spectrum. IR spectroscopy confirms the presence of the carboxylic acid and nitro functional groups. Mass spectrometry provides the molecular weight and fragmentation patterns consistent with the structure.

Comparison with the isomeric 5-Fluoro-2-nitrophenylacetic acid reveals subtle but predictable differences in the aromatic region of the NMR spectra due to the different electronic environments of the protons and carbons. The absence of a fluorine signal and C-F coupling in the spectra of 2-Nitrophenylacetic acid provides a clear point of differentiation. The comparison with 2-Chloro-5-nitrobenzoic acid highlights the distinct influence of different halogen substituents on the chemical shifts.

In conclusion, a combination of NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ), IR, and Mass Spectrometry provides a robust and comprehensive dataset for the unequivocal validation of the structure of **2-Fluoro-5-nitrophenylacetic acid**. The comparative data presented in this guide serves as a valuable reference for researchers working with this and related compounds.

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## References

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